molecular formula C17H16ClN3O5S B2882399 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide CAS No. 942007-05-8

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide

Cat. No.: B2882399
CAS No.: 942007-05-8
M. Wt: 409.84
InChI Key: FSEHSWBWVVJEAP-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide is a synthetic compound with a molecular formula of C12H14ClNO3S and a molecular weight of 287.76 g/mol

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, sulfonylation, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-10-13(21(23)24)5-6-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEHSWBWVVJEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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